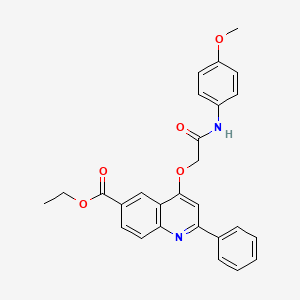

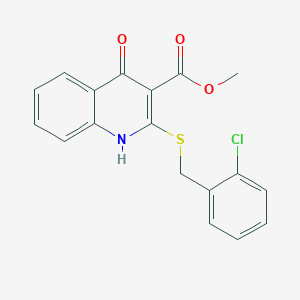

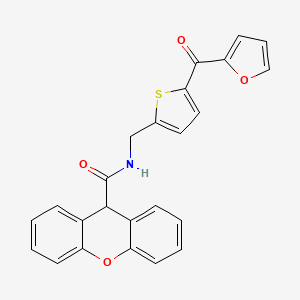

![molecular formula C22H20Br2N2O B2709228 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol CAS No. 331235-97-3](/img/structure/B2709228.png)

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol, also known as DMCM, is a chemical compound that belongs to the class of carbazole derivatives. DMCM has been studied for its potential use in scientific research, particularly in the field of neuroscience. In

Aplicaciones Científicas De Investigación

Neurogenesis Promotion

A derivative of the compound, specifically aimed at promoting neurogenesis, was investigated for its effects on neural stem cells (NSCs). This research revealed that the compound could increase the number of cells in NSCs, notably in the absence of growth factors such as epidermal growth factor (EGF) and fibroblast growth factor 2 (FGF2). It was found not to induce astrocytogenesis during NSC differentiation. The study suggests that this compound promotes neurogenesis by inducing the final cell division during NSC differentiation without affecting the presence of growth factors (Shin et al., 2015).

Molecular Synthesis and Radiolabelling

Another area of application involves the synthesis and radiolabelling of carboranyl benzothiazoles, analogs to the compound of interest. These analogs demonstrated pronounced inhibitory effects against certain breast cancer cell lines in vitro. The study detailed the synthesis of two analogs, where the phenyl ring was substituted with an m-carborane cage. These compounds were then radiolabelled with carbon-11 for potential in vitro and in vivo investigations, opening avenues for cancer diagnostic and therapeutic research (Gona et al., 2015).

Schiff Base Formation

Research into Schiff base formation using similar chemical structures has been conducted. The condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde resulted in the formation of a Schiff base with potential applications in various fields including material science and pharmaceuticals. This study not only synthesized a novel compound but also provided a comprehensive analysis of its structure through various techniques (Warad et al., 2018).

Antifungal Agent Development

A notable application involves the synthesis of 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules. These molecules were explored as a new type of antifungal agent, showing promising results against various pathogenic fungal strains. The study highlights the potential of carbazole derivatives in developing new antifungal treatments, showcasing a specific compound's potent antifungal activity compared to established drugs (Rad et al., 2016).

Multipotent Chaperone Discovery

Further research identified a carbazole derivative as a multipotent chaperone with strong inhibitory effects on the proliferation of prions, cancer cells, and influenza viruses. This discovery suggests the compound's potential wide spectrum of applications in therapeutics targeting multiple diseases, highlighting its non-toxic nature and strong activity across different disease models (Yamashita et al., 2020).

Propiedades

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)-3-(4-methylanilino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Br2N2O/c1-14-2-6-17(7-3-14)25-12-18(27)13-26-21-8-4-15(23)10-19(21)20-11-16(24)5-9-22(20)26/h2-11,18,25,27H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCDAYNMFWTFHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

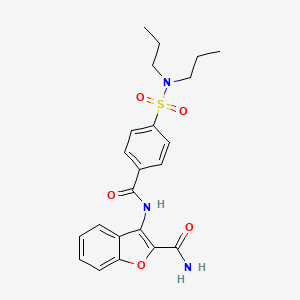

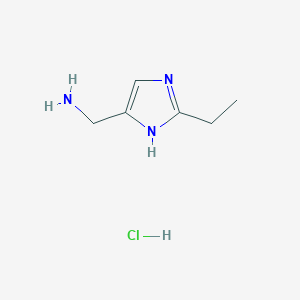

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2709145.png)

![5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide](/img/no-structure.png)

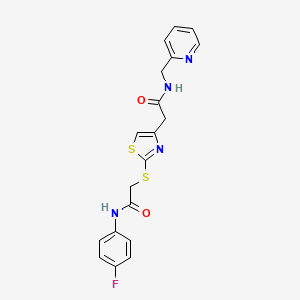

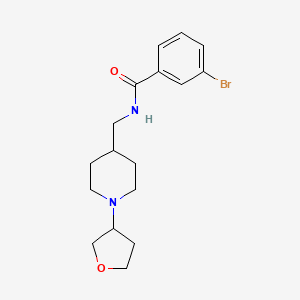

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2709160.png)

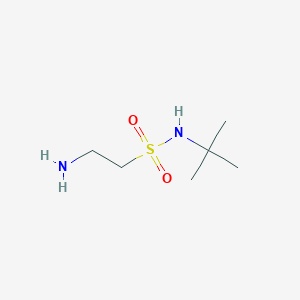

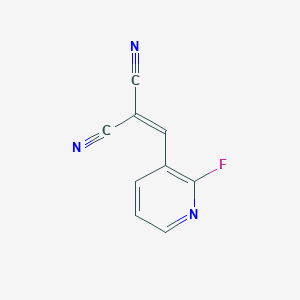

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2709161.png)

![({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate](/img/structure/B2709164.png)